molecular formula C13H16N2 B2787204 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine CAS No. 1706459-08-6

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine

Cat. No.: B2787204
CAS No.: 1706459-08-6
M. Wt: 200.285
InChI Key: QVIZNYPPXICZFI-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine (CAS 1706459-08-6) is a high-purity chemical compound supplied for research and development purposes. This compound features a tetrahydrocarbazole scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities . The core tetrahydrocarbazole structure is recognized as a privileged framework in the development of novel therapeutic agents, particularly in oncology . Recent scientific investigations into structurally related tetrahydrocarbazole compounds have demonstrated potent anti-tumor effects, such as the suppression of bladder cancer progression through the inhibition of the YAP1/TAZ pathway . This suggests potential research applications for this scaffold in studying the Hippo signaling pathway and developing new molecularly-targeted agents . Furthermore, novel 3,6-amide and thioamide substituted-2,3,4,9-tetrahydro-1H-carbazoles have been synthesized and evaluated for their anti-cancer activity, indicating the versatility of this core structure for chemical modification and biological evaluation . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-8-2-5-12-11(6-8)10-4-3-9(14)7-13(10)15-12/h2,5-6,9,15H,3-4,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIZNYPPXICZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-1,2,3,4-tetrahydrocarbazole with ammonia or amine derivatives under high temperature and pressure conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbazole derivatives.

    Reduction: Formation of fully saturated amine derivatives.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

Overview

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine is a derivative of carbazole, a tricyclic aromatic compound known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and industrial applications. Its unique structural properties enable it to interact with biological targets and exhibit significant therapeutic potential.

Medicinal Chemistry

This compound has shown promise in drug development due to its anticancer , antibacterial , and neuroprotective properties.

  • Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action involves the induction of apoptosis and modulation of cell cycle progression .
  • Antibacterial and Antifungal Properties : The compound demonstrates effectiveness against multiple bacterial strains by potentially disrupting cell wall synthesis and interfering with essential metabolic pathways .
  • Neuroprotective Effects : Research suggests that certain derivatives can mitigate oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative disease treatment.

Biochemical Research

The compound's ability to interact with various enzymes makes it a valuable tool in biochemical studies. It can modulate enzyme activity through specific binding interactions, influencing cellular signaling pathways and gene expression .

Industrial Applications

In addition to its biological applications, this compound is utilized in the synthesis of dyes and pigments due to its unique chemical properties. Its derivatives are also explored for their potential in producing advanced materials.

Case Study 1: Anticancer Properties

A study focused on synthesizing new thioamide derivatives based on the carbazole scaffold demonstrated significant cytotoxic effects against MCF-7 and HCT116 cell lines. The evaluation included assessing the compounds' effects on apoptosis induction and cell cycle alterations .

Case Study 2: Anti-prion Activity

Research on 9-substituted derivatives highlighted enhancements in anti-prion activity in TSE-infected cells. The most effective derivative exhibited an eightfold increase in potency compared to the lead compound, showcasing the potential for developing therapeutics for prion diseases .

Case Study 3: Inhibition of Bladder Cancer Progression

A specific derivative, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA), was identified as a potent inhibitor of bladder cancer progression by targeting the Hippo signaling pathway. This compound induced phosphorylation of LATS1 and suppressed viability in bladder cancer cells both in vitro and in mouse models .

Data Table: Biological Activities of Compound Derivatives

Activity TypeCompound DerivativeTarget Cell Line/OrganismIC50/Effectiveness
AnticancerThioamide derivativesMCF-7Significant cytotoxicity
AntibacterialGJP14 derivativeE. coliEC50 = 1.1 μM
Anti-prion9-substituted carbazoleTSE-infected cells8x more effective than lead
NeuroprotectionVarious derivativesNeuronal cell linesModulates oxidative stress

Mechanism of Action

The mechanism of action of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-methyl group in the target compound plays a critical role in modulating hydrophobicity and steric effects. Key analogs include:

Compound Name Substituent (Position 6) Key Properties/Applications References
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Chlorine Enhanced antimicrobial activity; used in asymmetric synthesis for HPV treatments
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine Methoxy Increased polarity; potential CNS activity (data limited)
Unsubstituted 2,3,4,9-tetrahydro-1H-carbazol-6-amine None (amine at position 6) Altered hydrogen-bonding capacity; structural isomerism effects

Key Findings :

  • Chlorine substitution improves antimicrobial potency compared to methyl .
  • Methoxy groups may enhance solubility but reduce membrane permeability .
  • Positional isomerism (amine at position 6 vs. 2) significantly alters intermolecular interactions, as seen in hydrogen-bonding patterns .

Variations in Amine Position and Functionalization

The amine group at position 2 can be modified to generate derivatives with diverse biological profiles:

Compound Name Amine Functionalization Activity Profile References
(Phenethyl)(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amine (THCz-36) Phenethyl side chain Antimicrobial (cell wall targeting)
(3-Phenylpropyl)(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amine (THCz-37) 3-Phenylpropyl side chain Improved lipophilicity; retained activity
N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide Pyridinecarboxamide moiety Antiviral (HPV inhibition via enantioselective synthesis)

Key Findings :

  • Bulky aromatic side chains (e.g., phenethyl) enhance antimicrobial activity by promoting target binding .
  • Enantioselective synthesis (e.g., using Ru(II) catalysts) achieves >96% diastereoselectivity, critical for antiviral efficacy .

Key Findings :

  • The 6-methyl carbazole core, when functionalized with thiadiazole or pyrido groups, demonstrates potent antitumor activity .
  • Antimicrobial efficacy correlates with side-chain hydrophobicity and hydrogen-bonding capacity .

Biological Activity

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C12H14N2
  • Molecular Weight : 198.25 g/mol

The compound features a tetrahydrocarbazole backbone with a methyl group at the 6-position and an amine group at the 2-position, which influences its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in signaling pathways. For instance, it modulates the activity of protein kinases which are crucial in cell proliferation and survival.
  • Receptor Modulation : It acts as an antagonist to certain receptors involved in inflammatory responses and cancer progression. Notably, it has demonstrated activity against the CRTH2 receptor, which is implicated in allergic responses and asthma .
  • Cell Signaling Pathways : Research indicates that this compound can influence the Hippo signaling pathway by suppressing YAP1/TAZ activity in bladder cancer cells, leading to reduced cell viability .

Biological Activities

The compound exhibits a range of biological activities that have been documented in various studies:

Anticancer Activity

One significant study highlighted the compound's efficacy against bladder cancer by inhibiting YAP1/TAZ signaling pathways. This suppression was associated with decreased tumor growth in mouse xenograft models .

Antiviral Properties

Carbazole derivatives, including this compound, have shown potential as antiviral agents. They have been evaluated for their ability to inhibit replication of viruses such as human cytomegalovirus (HCMV) and hepatitis C virus (HCV), showcasing low cytotoxicity while maintaining high selectivity indices .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Bladder Cancer Study :
    • Objective : To evaluate the anti-tumor effects of N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine.
    • Findings : The compound significantly inhibited bladder cancer cell proliferation by inducing LATS1 phosphorylation and subsequent YAP1/TAZ suppression .
  • Antiviral Research :
    • Objective : To investigate the antiviral potential against HCV.
    • Findings : The presence of specific substituents on the carbazole ring enhanced antiviral activity while minimizing cytotoxic effects .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameKey DifferencesBiological Activity
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazolContains fluorine instead of methylEnhanced binding affinity to targets
N-benzyl derivativeBenzyl substitution at N positionIncreased anti-inflammatory properties
Parent carbazoleLacks substituentsLower bioactivity compared to derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine?

  • Methodological Answer : Synthesis typically involves a two-step approach:

Cyclization : Acid-catalyzed cyclization (1 M HCl, 120°C, 32–66% yield) forms the carbazole scaffold.

Reductive Amination : NH4_4OAc and NaCNBH3_3 in methanol (60°C, 73–94% yield) introduces the amine group. Modifications may include methyl-substituted precursors to incorporate the 6-methyl group. Optimization of reaction time and stoichiometry is critical for yield improvement .

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the amine position and methyl group.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%).
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (MW: 186.25 g/mol) .

Q. What analytical challenges arise in distinguishing positional isomers of tetrahydrocarbazol-amines?

  • Methodological Answer :

  • Chiral HPLC : Separates 2-amine vs. 3-amine isomers using chiral stationary phases.
  • 15N NMR Spectroscopy : Resolves nitrogen environments for definitive assignment.
  • Isotopic Labeling : Tracks nitrogen incorporation during synthesis to confirm regiochemistry .

Advanced Research Questions

Q. How do researchers address discrepancies in reported biological activities of carbazole derivatives?

  • Methodological Answer :

  • Comparative Assays : Use isogenic cell lines to control for genetic variability.
  • Orthogonal Binding Assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) validate target interactions.
  • Structural Validation : X-ray crystallography or 2D NMR prevents misassignment of active compounds .

Q. What computational strategies optimize reaction conditions for synthesizing derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models steric/electronic effects of the 6-methyl group on transition states.
  • Machine Learning : Analyzes historical reaction data to predict optimal solvents (e.g., methanol vs. DMF) and catalysts.
  • High-Throughput Screening : Microreactors validate computational predictions under varied conditions .

Q. What methodologies enable structure-activity relationship (SAR) studies on the carbazole core?

  • Methodological Answer :

  • Parallel Synthesis : Generates analogs with systematic substitutions (e.g., halogens at position 6).
  • Biological Profiling : Dose-response curves (IC50_{50}/EC50_{50}) across kinase or receptor panels.
  • Molecular Docking : Aligns derivatives with crystallographic targets (e.g., serotonin receptors) to identify key interactions .

Q. How do researchers validate target engagement in cellular models?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirms target binding in lysates via thermal stabilization.
  • CRISPR Knockout Models : Establishes phenotype dependency on specific targets.
  • Fluorescent Polarization : Quantifies intracellular target occupancy using labeled probes .

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